2-(1-Cyclobutylpiperidin-4-yl)acetic acid

Chemical purity Building block quality Medicinal chemistry procurement

2-(1-Cyclobutylpiperidin-4-yl)acetic acid is a functionalized piperidine derivative featuring a cyclobutyl group at the N-1 position and an acetic acid moiety at the C-4 position, yielding a molecular formula of C11H19NO2 and molecular weight of 197.27 g/mol. It serves as a versatile intermediate in medicinal chemistry, particularly for constructing histamine H3 receptor ligands and other CNS-active compounds.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 1428863-12-0
Cat. No. B1432425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclobutylpiperidin-4-yl)acetic acid
CAS1428863-12-0
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC(CC2)CC(=O)O
InChIInChI=1S/C11H19NO2/c13-11(14)8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8H2,(H,13,14)
InChIKeyRCSURIYLKXYRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Cyclobutylpiperidin-4-yl)acetic acid (CAS 1428863-12-0): Procurement-Relevant Baseline for Piperidine-Acetic Acid Building Blocks


2-(1-Cyclobutylpiperidin-4-yl)acetic acid is a functionalized piperidine derivative featuring a cyclobutyl group at the N-1 position and an acetic acid moiety at the C-4 position, yielding a molecular formula of C11H19NO2 and molecular weight of 197.27 g/mol . It serves as a versatile intermediate in medicinal chemistry, particularly for constructing histamine H3 receptor ligands and other CNS-active compounds . The compound is supplied by multiple vendors with typical purity ≥98% and requires storage at 2–8 °C in sealed, dry conditions .

Functionalized piperidine building block for CNS-active compound synthesis.

N-Cyclobutyl substitution provides conformational constraint for binding studies.

High-purity intermediate suitable for multistep and late-stage synthesis.

Why N-Substituted Piperidine Acetic Acids Cannot Be Interchanged Without Risk


Even subtle modifications to the piperidine N-substituent can profoundly alter physicochemical properties such as lipophilicity, basicity, and conformational flexibility, which in turn modulate membrane permeability, off-target interactions, and metabolic stability . In particular, replacing a cyclobutyl group with smaller (methyl, isopropyl) or larger (benzyl) substituents can shift LogP values by more than one unit, affect the basicity of the piperidine nitrogen by up to 0.5 pKₐ units, and introduce additional rotatable bonds that influence entropic penalties upon target binding. Generic substitution without experimental validation therefore risks altering both pharmacokinetic and pharmacodynamic profiles, potentially invalidating structure-activity relationships established during lead optimization [1].

Lipophilicity Shift

Changing N-substituent size can alter LogP, affecting membrane permeability and distribution.

Basicity Alteration

Different N-substituents may shift piperidine pKa, impacting ionization and salt formation.

Conformational Flexibility

Replacing cyclobutyl with smaller groups changes rotational freedom, potentially affecting binding entropy.

Quantitative Differentiation Evidence for 2-(1-Cyclobutylpiperidin-4-yl)acetic acid vs. Closest Analogs


Purity Advantage: Cyclobutyl Analog Outperforms Common N-Methyl Analog by ≥1% Absolute Purity

Direct head-to-head quantitative comparisons for this compound are scarce in the public domain; the following evidence represents the best available data to guide procurement decisions. The target compound is commercially available with a minimum purity of 98% (HPLC) , whereas the widely used N-methylpiperidin-4-yl acetic acid (CAS 87647-06-1) is typically offered at 97% purity . This 1% absolute purity difference, although modest, can be decisive in multistep syntheses where cumulative impurity profiles affect final product quality and yield, particularly in late-stage functionalization of advanced intermediates [1].

Purity Comparison
Specification review
Target: ≥98% (HPLC); N-Methyl analog: 97%. ≥1% absolute purity difference.
Higher starting purity may reduce repurification needs in multistep synthesis.
Commercial vendor specifications; cross-study comparison.
Chemical purity Building block quality Medicinal chemistry procurement

Conformational Rigidity: Cyclobutyl Substituent Restricts Rotational Degrees of Freedom vs. Linear Alkyl Chains

The cyclobutyl group introduces a rigid, sterically defined N-substituent that limits rotational freedom compared to linear alkyl chains (e.g., methyl, ethyl, propyl) or even branched isopropyl groups. This restriction is expected to reduce the entropic penalty upon target binding, a principle widely exploited in drug design to enhance binding affinity and selectivity . Although direct head-to-head binding data for this specific acetic acid derivative are lacking, the conformational advantage of cyclobutylpiperidines has been highlighted as a key reason for their inclusion in advanced building block collections for drug discovery .

Conformational Rigidity
Class-level inference
Cyclobutyl restricts rotation vs freely rotating methyl in N-methyl analog.
Reduced entropic penalty may support binding affinity, but direct binding data lacking.
Design principle; experimental validation needed.
Conformational restriction Entropic penalty Binding affinity

Patent-Backed Application Niche: H3 Receptor Inverse Agonist vs. PROTAC Linker

The cyclobutylpiperidine scaffold, including the acetic acid derivative, has been explicitly claimed in patent applications for histamine H3 receptor inverse agonists, a therapeutic class implicated in the treatment of multiple sclerosis and other neurological disorders . In contrast, the N-benzyl analog is predominantly utilized as a PROTAC linker, indicating divergent application niches . This patent-backed application focus provides a strategic advantage for programs targeting H3 receptor modulation, as the cyclobutyl compound has demonstrated compatibility with the pharmacophore requirements of this receptor class, whereas other N-substituted analogs lack similar documented relevance.

Application Niche
Reported
Cyclobutylpiperidine scaffold claimed in H3 receptor inverse agonist patents; benzyl analog used as PROTAC linker.
Patent-backed scaffold may guide H3-focused library synthesis.
Patent literature analysis; no head-to-head pharmacological comparison.
Histamine H3 receptor Inverse agonist CNS drug discovery

Procurement-Driven Application Scenarios for 2-(1-Cyclobutylpiperidin-4-yl)acetic acid


Histamine H3 Receptor Antagonist Lead Optimization

Leverage the patent-backed role of the cyclobutylpiperidine scaffold in H3 receptor inverse agonists to accelerate the synthesis of focused libraries. The compound's availability at ≥98% purity ensures minimal impurity interference during biological assay, and its conformational rigidity may provide entropic advantages for achieving high-affinity binding in flexible receptor pockets .

Conformationally Constrained Fragment Library Synthesis

The cyclobutyl group reduces rotational degrees of freedom relative to common N-alkyl analogs, making this building block ideal for fragment-based drug discovery campaigns that prioritize rigid fragments to maximize binding efficiency. The higher purity specification reduces the need for post-purchase purification, enabling rapid incorporation into parallel synthesis workflows [1].

High-Purity Building Block for Late-Stage Functionalization

With a minimum purity of ≥98%, this acetic acid derivative is well-suited for late-stage diversification of advanced intermediates where impurity accumulation could compromise final compound quality. Its distinct storage requirement (2–8 °C, sealed) indicates a controlled reactivity profile that may be advantageous for selective coupling reactions .

Application
Selection Property
Validation Focus
H3 receptor antagonist lead optimization
Cyclobutylpiperidine scaffold with patent-backed H3 ligand relevance
Purity specification and conformational rigidity support
Conformationally constrained fragment library synthesis
Rigid cyclobutyl substituent reduces rotational degrees of freedom
Fragment rigidity and high purity for efficient screening
Late-stage functionalization of advanced intermediates
High-purity building block minimizes cumulative impurity impact
Storage and handling conditions maintain quality for selective coupling
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